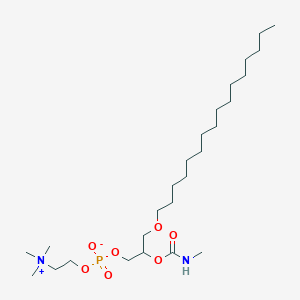
N-Carbamyl-paf
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylcarbamyl-paf is a synthetic analog of platelet-activating factor (PAF). It is known for its stability and resistance to hydrolysis, making it a valuable tool in scientific research. This compound has a molecular weight of 538.7 Da and a molecular formula of C26H55N2O7P .
準備方法
Methylcarbamyl-paf is synthesized through a series of chemical reactions involving the esterification of glycerol derivatives with methylcarbamoyl chloride. The reaction conditions typically involve the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) and are carried out under an inert atmosphere to prevent oxidation .
化学反応の分析
Methylcarbamyl-paf undergoes various chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Introduction to N-Carbamyl-paf
This compound (N-carbamyl-platelet activating factor) is a synthetic derivative of platelet activating factor (PAF), which plays a significant role in various physiological and pathological processes, including inflammation, thrombosis, and cell signaling. This compound has garnered attention for its potential applications in medical research and therapeutic interventions. This article explores the diverse applications of this compound, supported by comprehensive data tables and documented case studies.
Therapeutic Uses in Hyperammonemia
This compound has shown promise in the treatment of hyperammonemia, particularly in patients with urea cycle disorders. Clinical studies have indicated that N-carbamylglutamate (NCG), a related compound, enhances ureagenesis, thereby reducing plasma ammonia levels.
- Case Study : A study involving seven patients with propionic acidemia demonstrated that oral administration of NCG significantly increased ureagenesis, as evidenced by increased plasma levels of 13C-urea and decreased ammonia levels from 59 μM to 43 μM (p < 0.0005) . This suggests that N-carbamyl derivatives can serve as effective adjuncts in managing acute hyperammonemia.
Role in Inherited Metabolic Disorders
This compound is being investigated for its efficacy in treating inherited metabolic disorders like methylmalonic acidemia and propionic acidemia. These conditions often involve deficiencies in enzymes critical for ammonia detoxification.
- Clinical Findings : Research indicates that N-carbamylglutamate can normalize blood ammonia concentrations in patients with deficiencies in N-acetylglutamate synthase (NAGS) . The compound promotes carbamyl phosphate synthesis, crucial for effective ureagenesis.
Impact on Platelet Activation and Inflammation
This compound has been studied for its effects on platelet activation and inflammatory responses. The compound's modulation of PAF receptor signaling may influence various cellular processes.
- Research Insights : A study highlighted the role of PAF receptor agonists, including this compound, in regulating stem cell characteristics and neurosphere formation . This suggests potential applications in regenerative medicine and cellular therapies.
Potential in Neuroprotection
The neuroprotective properties of this compound are under investigation, particularly concerning its effects on neuronal cells during inflammatory responses.
- Experimental Evidence : In animal models, the administration of N-carbamyl derivatives has been associated with reduced neuroinflammation and improved outcomes following cerebral ischemia . This positions the compound as a candidate for developing neuroprotective therapies.
Applications in Cancer Research
Emerging research suggests that this compound may have implications in cancer treatment by modulating immune responses and tumor microenvironments.
- Preliminary Studies : Investigations into the effects of PAF antagonists have shown promise in inhibiting tumor growth and metastasis by altering angiogenesis and immune cell infiltration . Further studies are needed to elucidate the mechanisms involved.
Table 1: Summary of Clinical Applications of this compound
作用機序
Methylcarbamyl-paf exerts its effects by binding to the PAF receptor on the cell surface. This binding activates a cascade of intracellular signaling pathways, including the activation of protein kinase C and phospholipase C. These pathways lead to various cellular responses such as platelet aggregation, inflammation, and cell cycle arrest .
類似化合物との比較
Methylcarbamyl-paf is unique due to its stability and resistance to hydrolysis. Similar compounds include:
Platelet-activating factor (PAF): The natural ligand for the PAF receptor.
Hexadecylphosphocholine (HPC): A structurally related compound with antitumor activity.
ET18-0Me: Another analog of PAF with similar biological activities
These compounds share similar biological activities but differ in their stability and resistance to enzymatic degradation.
特性
CAS番号 |
111057-91-1 |
|---|---|
分子式 |
C26H55N2O7P |
分子量 |
538.7 g/mol |
IUPAC名 |
[3-hexadecoxy-2-(methylcarbamoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31) |
InChIキー |
FNFHZBKBDFRYHS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
正規SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC |
同義語 |
1-HMC-GPC 1-O-hexadecyl-2-N-methylcarbamyl-glycerophosphocholine 1-O-hexadecyl-2-N-methylcarbamylphosphatidylcholine carbamyl-platelet-activating factor methylcarbamyl-PAF N-carbamyl-PAF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















